1-(Cyclopentylcarbonyl)piperidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-cyclopentylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-10-5-7-13(8-6-10)11(14)9-3-1-2-4-9/h9-10H,1-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTXAMQWODDUOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Reactivity
Foundational Synthetic Routes to 1-(Cyclopentylcarbonyl)piperidin-4-amine and Related Analogs
The synthesis of this compound can be approached through several established methods that are fundamental to the construction of substituted piperidine (B6355638) rings. These routes typically involve either building the ring system from acyclic precursors or functionalizing a pre-existing piperidine-4-amine core.
N-Acylation Reactions Involving Piperidine-4-amine
A direct and common method for the synthesis of this compound is the N-acylation of piperidin-4-amine. This reaction involves the formation of an amide bond between the secondary amine of the piperidine ring and a cyclopentanecarbonyl moiety. The process is a standard nucleophilic acyl substitution.
The reaction typically proceeds by treating piperidin-4-amine with an activated form of cyclopentanecarboxylic acid, such as cyclopentanecarbonyl chloride, in the presence of a base. The base, often a tertiary amine like triethylamine or diisopropylethylamine, serves to neutralize the hydrochloric acid byproduct generated during the reaction.
While direct synthesis examples for this specific compound are proprietary, the methodology is well-documented for analogous structures. For instance, the acylation of N-phenyl-N-(piperidin-4-yl)amine with propionyl chloride is a key step in the synthesis of fentanyl analogs dtic.mil. Similarly, other 4-aminopiperidine (B84694) derivatives have been acylated with reagents like benzoyl chloride under basic conditions nih.gov. These examples underscore the general applicability of N-acylation for producing N-substituted piperidine compounds.
Reductive Amination Approaches for Piperidine Scaffold Construction
Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used in the synthesis of piperidine derivatives. nih.gov This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. researchgate.net This strategy can be applied to construct the 4-amino-piperidine scaffold itself or to introduce substituents.
A common approach starts with a protected 4-piperidone, such as N-Boc-4-piperidone. This precursor can undergo reductive amination with a suitable amine source, like aniline or ammonia, followed by deprotection to yield a 4-aminopiperidine derivative. dtic.milchemicalbook.com For example, the reaction of N-Boc-4-piperidinone with aniline using sodium triacetoxyborohydride (STAB) as the reducing agent is a well-established procedure. dtic.mil
Alternatively, a protected 4-aminopiperidine can be reacted with an aldehyde or ketone. A study on hepatitis C virus inhibitors detailed the reductive amination of 4-amino-1-Boc-piperidine with 2-phenyl acetaldehyde, also using sodium triacetoxyborohydride, to create a common intermediate for further derivatization nih.gov. The choice of reducing agent is critical; mild hydride reagents are preferred as they selectively reduce the iminium ion without affecting the carbonyl starting materials. researchgate.net
Table 1: Common Reducing Agents in Reductive Amination
| Reducing Agent | Typical Solvents | Characteristics |
|---|---|---|
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE), THF | Mild and selective for imines/iminium ions. Moisture sensitive. dtic.milcommonorganicchemistry.com |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH), Ethanol (EtOH) | Effective at acidic pH. Toxic cyanide byproduct is a concern. commonorganicchemistry.comchim.it |
| Sodium borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Can reduce aldehydes/ketones; added after imine formation. commonorganicchemistry.com |
| Catalytic Hydrogenation (H₂/Pd/C) | Methanol (MeOH), Ethanol (EtOH) | "Green" method, often requires pressure. researchgate.netgoogle.com |
This methodology's robustness allows for its use in complex, one-pot cascade reactions, making it a cornerstone of piperidine synthesis. chim.it
Condensation Methodologies in Piperidine Derivative Synthesis
Condensation reactions provide another foundational avenue for constructing the piperidine ring. These methods build the heterocyclic core from simpler, often acyclic, components.
One notable example is the Dieckmann condensation, which is frequently used to synthesize 4-piperidones, key precursors for 4-aminopiperidines. dtic.mil This intramolecular condensation of a diester is typically followed by hydrolysis and decarboxylation to yield the cyclic ketone dtic.mil.
The Knoevenagel condensation, a reaction between an active hydrogen compound and a carbonyl group, can also be a key step in multi-step syntheses that ultimately lead to piperidine rings wikipedia.org. For example, it is a component of the Hantzsch pyridine (B92270) synthesis, and the resulting pyridine can be catalytically hydrogenated to the corresponding piperidine dtic.milwikipedia.org. The Doebner modification of the Knoevenagel condensation uses pyridine as a solvent and involves a condensation followed by decarboxylation wikipedia.org.
Other strategies include the cyclocondensation of alkyl dihalides with primary amines, which can be performed under microwave irradiation in an aqueous medium to efficiently form the piperidine ring organic-chemistry.org. These condensation methods are essential for creating the fundamental piperidine structure, which can then be elaborated into complex derivatives like this compound.
Advanced Synthetic Methodologies for Piperidine Functionalization
Beyond foundational routes, advanced methodologies have emerged that allow for precise and efficient functionalization of the piperidine ring, often with high selectivity. These techniques are crucial for late-stage modification and for accessing novel analogs.
Transition Metal-Catalyzed Transformations
Transition metal catalysis has revolutionized the synthesis of complex molecules, including piperidine derivatives. mdpi.com These methods enable the formation of C-C and C-heteroatom bonds under mild conditions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for functionalizing pre-formed piperidine scaffolds. mdpi.com For instance, a piperidine ring bearing a halide can be coupled with a boronic acid (Suzuki) or an alkyne (Sonogashira) to introduce diverse substituents. mdpi.com Another advanced strategy involves the transition metal-catalyzed dearomatization of pyridines, which provides a stereoselective route to highly substituted piperidines digitellinc.com.
Rhodium-catalyzed reactions have also been employed for site-selective C-H functionalization, allowing for the introduction of groups at specific positions on the piperidine ring nih.govnih.gov. Furthermore, gold(I)-copper(II) co-catalyzed tandem reactions have been developed for key steps in the synthesis of complex piperidine intermediates mdpi.com.
C-H Functionalization Strategies for Piperidine Rings
Direct C-H functionalization has become a highly sought-after strategy in organic synthesis, as it allows for the modification of a molecule without the need for pre-installed functional groups. researchgate.net This approach offers a more atom-economical and efficient route to novel derivatives.
Significant progress has been made in the site-selective functionalization of piperidines. The selectivity is often controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govnih.gov For example, rhodium-catalyzed C-H insertion of donor/acceptor carbenes into N-Boc-piperidine can lead to functionalization at the C2 or C4 positions, depending on the specific rhodium catalyst used nih.govnih.gov.
Palladium catalysis has been successfully applied to the arylation of unactivated C(sp³)–H bonds at the C4 position of piperidines. acs.org This transformation typically relies on a directing group attached to the piperidine nitrogen, which positions the catalyst in proximity to the target C-H bond, facilitating a reversible cyclopalladation event acs.org. Other approaches for α-functionalization (the C2 position) involve the formation of an iminium ion intermediate, which is then trapped by a nucleophile acs.orgcam.ac.uknih.gov.
Table 2: Examples of C-H Functionalization Strategies for Piperidine Rings
| Position | Catalyst System | N-Protecting/Directing Group | Reaction Type | Reference |
|---|---|---|---|---|
| C2 | Rh₂(R-TCPTAD)₄ | Boc | Carbene C-H Insertion | nih.govnih.gov |
| C4 | Rh₂(S-2-Cl-5-BrTPCP)₄ | α-oxoarylacetyl | Carbene C-H Insertion | nih.govnih.gov |
| C4 | Pd(OAc)₂ | 8-Aminoquinoline (AQ) Amide | C-H Arylation | acs.org |
| C2 (α) | (various) | N-Alkyl | Iminium Ion Formation / Nucleophilic Addition | acs.orgnih.gov |
These advanced C-H functionalization methods represent the cutting edge of piperidine synthesis, enabling the late-stage modification of complex molecules and expanding the accessible chemical space for drug discovery and development cam.ac.uk.
Solid-Phase Synthesis Techniques for Library Generation
Solid-phase organic synthesis (SPOS) is a powerful technique for the generation of large combinatorial libraries of compounds for drug discovery and other applications. crsubscription.com The this compound scaffold is well-suited for this methodology, allowing for the rapid creation of numerous analogs. The core principle involves covalently attaching a building block to an insoluble solid support (resin), performing a series of chemical reactions, and finally cleaving the desired molecule from the support. mdpi.com
The synthesis of a library based on this scaffold can be approached in several ways. A common strategy involves using 4-amino-1-Boc-piperidine as the starting material. The protected amine can be anchored to the solid support via a suitable linker. Following the removal of the Boc protecting group, the secondary amine on the piperidine ring is acylated with cyclopentanecarbonyl chloride or a related activated derivative. Subsequent reactions can be performed on the primary amine at the C4 position before the final product is cleaved from the resin. This approach allows for diversity to be introduced at multiple points on the scaffold.
Alternatively, a "universal anhydride template" approach can be employed. nih.gov In this method, an anhydride can be reacted with various amines, including the piperidine core, and the resulting free carboxylic acid is then coupled to an amine-functionalized solid support. nih.gov The use of excess reagents to drive reactions to completion is a key advantage of solid-phase synthesis, as purification is simplified to washing and filtering the resin. mdpi.comijpsr.com
The choice of resin and linker is critical for a successful solid-phase synthesis. The solid support must be chemically inert to the reaction conditions and possess good swelling properties to allow reagent access. crsubscription.com
Table 1: Common Resins and Linkers in Solid-Phase Synthesis
| Resin Type | Linker Type | Cleavage Condition | Suitable For |
|---|---|---|---|
| Polystyrene (Merrifield Resin) | Wang, Rink Amide | Strong Acid (e.g., TFA) | Synthesis of amides, carboxylic acids |
| TentaGel | Trityl, Sieber | Mild Acid | Acid-sensitive compounds |
Chemical Transformations and Derivatization Potential of the Compound
The this compound scaffold possesses multiple reactive sites, making it an excellent starting point for chemical derivatization. The primary amine at the C4 position is a key handle for nucleophilic reactions, while the N-acyl piperidine ring can undergo specific oxidative and reductive transformations.
Oxidation and Reduction Pathways of Cyclopentylcarbonyl Piperidine Structures
The N-acyl piperidine core can be targeted by specific oxidation and reduction reactions. Oxidation of N-acyl piperidines can lead to the formation of N-acyliminium ions or lactams. Treatment of carbamate-protected piperidines with hypervalent iodine reagents, such as diacetoxyiodobenzene (PIDA), can generate N-acyliminium ion intermediates. nih.gov These highly reactive electrophiles can be trapped by various nucleophiles, allowing for functionalization at the carbon alpha to the nitrogen. nih.gov Additionally, oxidation of N-acyl piperidines with reagents like an iron(II)-hydrogen peroxide system can yield the corresponding piperidin-2-ones (lactams). researchgate.net
Conversely, the amide carbonyl of the cyclopentylcarbonyl group can be reduced. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃), are capable of reducing the amide to the corresponding secondary amine, yielding 1-(cyclopentylmethyl)piperidin-4-amine. This transformation converts the electron-withdrawing acyl group into an electron-donating alkyl group, significantly altering the electronic properties of the piperidine nitrogen.
Table 2: Summary of Oxidation and Reduction Reactions
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Oxidation | PIDA, TMSBr | N-acyliminium ion intermediate |
| Oxidation | Fe(II)/H₂O₂ | Piperidin-2-one (Lactam) |
Nucleophilic Substitution Reactions on the Core Scaffold
The primary amino group at the C4 position is the most prominent site for nucleophilic substitution and derivatization. This amine readily participates in a variety of bond-forming reactions, including alkylation, acylation, and reductive amination. These transformations are fundamental for exploring the structure-activity relationship (SAR) in drug discovery programs. nih.gov
For instance, in the development of hepatitis C virus (HCV) assembly inhibitors, a 4-aminopiperidine scaffold was extensively derivatized. nih.gov Reductive amination of a protected 4-aminopiperidine with various aldehydes, followed by coupling with different electrophiles and deprotection, allowed for the systematic exploration of the chemical space around the core. nih.gov
Table 3: Examples of Nucleophilic Reactions on the 4-Amino Group
| Reaction Type | Electrophile/Reagent | Product Functional Group |
|---|---|---|
| N-Alkylation | Alkyl halide (e.g., Benzyl (B1604629) bromide) | Secondary or Tertiary Amine |
| N-Acylation | Acyl chloride, Anhydride | Amide |
| Reductive Amination | Aldehyde or Ketone, NaBH(OAc)₃ | Secondary Amine |
Strategies for Constructing Complex Molecular Architectures Based on the Piperidine Amine
The this compound scaffold serves as an excellent building block for the synthesis of more complex molecules. Its inherent three-dimensionality is a desirable feature in modern drug design. news-medical.net Strategies to build molecular complexity often leverage the reactivity of the 4-amino group to introduce functionalities that can participate in further, more advanced chemical transformations.
One powerful approach is to use multicomponent reactions (MCRs), which allow for the construction of complex products in a single step from three or more starting materials. researchgate.net The primary amine of the scaffold can act as one of the components in reactions like the Ugi or Passerini reactions, rapidly generating highly substituted and diverse molecular frameworks.
Another strategy involves installing a reactive group that can be used in cross-coupling reactions. For example, the 4-amino group can be acylated with a halo-substituted benzoic acid. The resulting aryl halide moiety can then undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, effectively extending the molecular architecture. A recent modular approach combining biocatalytic C-H oxidation with radical cross-coupling has also emerged as a powerful tool for creating complex piperidines. news-medical.net
Amine Protection and Deprotection Techniques in Synthesis
In multistep syntheses involving the this compound scaffold, it is often necessary to temporarily block the reactivity of the primary amine at the C4 position. This is achieved by converting the amine into a less reactive functional group, known as a protecting group. An ideal protecting group is easy to install, stable to a wide range of reaction conditions, and can be removed cleanly and selectively under mild conditions. masterorganicchemistry.com
The most common protecting groups for amines are carbamates, such as the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. masterorganicchemistry.com
Boc Group : Installed using di-tert-butyl dicarbonate (Boc₂O), it is stable to basic and nucleophilic conditions but is readily cleaved with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com
Cbz Group : Installed using benzyl chloroformate (Cbz-Cl), it is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation. masterorganicchemistry.com
Fmoc Group : Installed using Fmoc-Cl or Fmoc-OSu, it is stable to acidic and hydrogenolysis conditions but is cleaved by bases, most commonly a solution of piperidine in DMF. total-synthesis.comgoogle.com
The orthogonality of these protecting groups (i.e., their removal under different conditions) is a cornerstone of modern organic synthesis, particularly in peptide and solid-phase synthesis. masterorganicchemistry.com
Table 4: Common Amine Protecting Groups and Their Cleavage Conditions
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Condition |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) |
Structure Activity Relationship Sar Studies and Molecular Design
General Principles of SAR for Piperidine-Based Compounds in Drug Discovery
The piperidine (B6355638) ring is a prevalent scaffold in medicinal chemistry, valued for its ability to be readily functionalized in three dimensions, its favorable physicochemical properties, and its presence in numerous natural alkaloids and synthetic drugs researchgate.netajchem-a.comencyclopedia.pubnih.gov. Its saturated, six-membered heterocyclic structure allows it to adopt specific conformations, primarily a chair form, which can orient substituents in defined axial and equatorial positions to optimize interactions with biological targets researchgate.netsemanticscholar.org.
The biological activity of piperidine-based compounds can be systematically modulated by altering the substituents on both the ring nitrogen and the carbon atoms. Structure-activity relationship (SAR) studies are crucial for identifying which modifications enhance potency, selectivity, and pharmacokinetic properties nih.govbasicmedicalkey.com.
Key findings from various studies on piperidine derivatives highlight several principles:
N-Substituent: The group attached to the piperidine nitrogen is often critical for activity. In a study of 4-aminopiperidines as antifungal agents, it was found that a benzyl (B1604629) or phenylethyl substituent at the nitrogen position (N-1) could lead to high antifungal activity mdpi.com. The nature of this substituent can influence binding to the target and modulate properties like lipophilicity and metabolic stability.
Ring Substituents: The position, type, and stereochemistry of substituents on the carbon atoms of the piperidine ring play a significant role in determining biological efficacy. For a series of novel farnesyltransferase (FTase) inhibitors, it was discovered that all four substituents on the piperidine core were important for inhibitory activity nih.govacs.org.
Combined Effects: The interplay between different substituents is often synergistic. For the antifungal 4-aminopiperidines, high activity was only achieved when the N-benzyl or N-phenylethyl groups were combined with long-chain N-alkyl substituents (greater than seven carbons) at the 4-amino group mdpi.com. Shorter or cyclic alkyl groups at the 4-amino position were found to be detrimental to activity mdpi.com.
| N-1 Substituent | 4-Amino Substituent | Relative Antifungal Activity |
|---|---|---|
| Benzyl | N-dodecyl (C12) | High |
| Phenylethyl | N-dodecyl (C12) | High |
| Benzyl | Short-chain alkyl (e.g., isobutyl) | Low |
| Benzyl | Cyclic alkyl (e.g., cyclohexyl) | Low |
The three-dimensional shape of the piperidine ring is a key determinant of its interaction with biological macromolecules. The ring typically adopts a stable chair conformation to minimize steric strain semanticscholar.org. Substituents can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions, and the preferred orientation can have a profound impact on biological activity.
Conformational preferences are influenced by several factors:
Steric Hindrance: Large substituents generally prefer the more spacious equatorial position to avoid steric clashes (1,3-diaxial interactions) with other axial groups.
Electronic Effects: The presence of heteroatoms or π-systems can introduce electronic effects that influence conformation. For instance, when the piperidine nitrogen is acylated or bonded to an aromatic ring, the resulting partial double-bond character can create a "pseudoallylic strain" that favors an axial orientation for a substituent at the 2-position nih.govacs.org.
Fluorine Substitution: Introducing fluorine atoms can significantly alter conformational preferences due to a combination of steric and electronic factors, including hyperconjugation and charge-dipole interactions researchgate.netresearchgate.net. This strategy can be used to lock the piperidine ring into a specific, biologically active conformation researchgate.net.
Understanding and controlling the conformational behavior of the piperidine scaffold is a powerful tool in molecular design, allowing for the precise positioning of pharmacophoric groups to maximize binding affinity with a target receptor or enzyme nih.gov.
Structure-Activity Relationships of the Cyclopentylcarbonyl Moiety
The cyclopentane (B165970) ring is a versatile structural motif in medicinal chemistry researchgate.net. While not as common as six-membered rings, it offers a unique combination of structural rigidity and three-dimensionality that can be advantageous for target binding.
Hydrophobic Interactions: The saturated carbocyclic structure of the cyclopentyl group is lipophilic and well-suited to occupy hydrophobic pockets within a protein's binding site nih.gov. This is a common strategy to enhance binding affinity through van der Waals forces. The specific size and shape of the cyclopentyl ring can be optimal for complementing the topology of such pockets, as seen in other scaffolds where cyclobutane or cyclohexane rings were evaluated nih.gov.
Conformational Constraint: Compared to a flexible alkyl chain, the cyclopentyl ring restricts the number of available conformations for the acyl group. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity nih.gov. The ring's puckered, non-planar structure can also position the carbonyl group and the rest of the molecule in a specific vector for optimal interaction with target residues.
The cyclopentylcarbonyl moiety can be systematically modified to fine-tune a compound's properties. These modifications aim to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics.
| Modification Strategy | Potential Impact | Rationale |
|---|---|---|
| Ring Size Variation (e.g., cyclobutyl, cyclohexyl) | Alter binding affinity and selectivity | To better fit the size and shape of the target's hydrophobic pocket nih.gov. |
| Introduction of Substituents | Increase potency, modulate solubility, block metabolism | Adding polar groups (e.g., -OH, -NH2) can introduce new hydrogen bonding interactions, while alkyl groups can enhance hydrophobic contacts. |
| Ring Unsaturation or Aromatization | Introduce new interactions (e.g., π-π stacking) | Replacing the saturated ring with a cyclopentene or phenyl ring can fundamentally change the binding mode researchgate.netnih.gov. |
| Bioisosteric Replacement | Improve metabolic stability and physicochemical properties | Replacing the cyclopentyl ring with other similarly sized cyclic or heterocyclic systems (e.g., tetrahydrofuran). |
For example, introducing substituents onto the cyclopentyl ring can block sites of metabolic attack, thereby increasing the compound's half-life in the body. Alternatively, changing the ring size to cyclobutyl or cyclohexyl could lead to a better fit within the target's binding pocket, enhancing potency nih.gov.
Structure-Activity Relationships of the Piperidin-4-amine Core
The piperidin-4-amine structure represents the central scaffold to which the cyclopentylcarbonyl group is attached. The amine at the 4-position is a key functional group that can serve as a hydrogen bond donor and a site for further chemical elaboration.
SAR studies on related 4-aminopiperidine scaffolds have demonstrated the importance of this core:
Role of the 4-Amino Group: The primary or secondary amine at this position is often crucial for establishing a key interaction, such as a hydrogen bond or an ionic bond (if protonated), with the biological target. In the development of antifungal agents, this amine was used as an attachment point for various alkyl and arylalkyl residues, with the length and nature of the substituent being critical for activity mdpi.com.
Scaffold for Diverse Functionality: The piperidin-4-amine core serves as a versatile template. In the discovery of inhibitors for the Hepatitis C virus (HCV), a 4-aminopiperidine scaffold was systematically modified at multiple positions to optimize antiviral potency and ADME properties nih.gov.
Modulation of Physicochemical Properties: The basicity of the 4-amino group and the piperidine nitrogen can be tuned through electronic effects of nearby substituents. This modulation is important for controlling the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target engagement.
Impact of N-Substituents on the Piperidine Ring
The N-acyl group, specifically the cyclopentylcarbonyl moiety in the parent compound, plays a significant role in molecular recognition and binding to biological targets. Variations of this group can profoundly affect the compound's efficacy and selectivity.
Research on related N-acyl piperidine and piperazine scaffolds demonstrates that the nature of the N-substituent is a key determinant of activity. nih.govacs.org The size, shape, and electronic properties of the acyl group influence how the molecule fits into a binding pocket. For instance, replacing the cyclopentyl ring with other cyclic or acyclic moieties can alter lipophilicity and conformational flexibility.
Key Research Findings:
Ring Size and Lipophilicity: Altering the cycloalkyl ring size (e.g., from cyclopropyl (B3062369) to cyclohexyl) can modulate the lipophilicity of the molecule. This can impact cell permeability and interaction with hydrophobic pockets of a target protein.
Aromatic vs. Aliphatic Groups: Replacing the aliphatic cyclopentyl group with an aromatic ring (e.g., a benzoyl group) introduces potential for π-π stacking interactions, which could enhance binding affinity for certain targets.
Heteroatom Introduction: The introduction of heteroatoms into the N-acyl substituent can create opportunities for additional hydrogen bonding, potentially increasing binding affinity and altering solubility. cambridgemedchemconsulting.com
Functional Group Modification: The amide bond itself is a critical feature. Modifications, such as converting it to a sulfonamide or a carbamate, have been shown to significantly impact the biological activity of related N-acyl piperazines. nih.gov
Table 1: Impact of N-Acyl Group Modifications on Molecular Properties
| N-Acyl Modification | Potential Impact on Potency | Effect on Lipophilicity (LogP) | Rationale for Change |
|---|---|---|---|
| Cyclobutylcarbonyl | May decrease or increase depending on pocket size | Slightly decreases | Probe steric limits of the binding site |
| Cyclohexylcarbonyl | May increase if larger hydrophobic pocket is available | Increases | Enhance hydrophobic interactions |
| Benzoyl | Potentially increases via π-π stacking | Increases | Introduce aromatic interactions |
| Thiophenecarbonyl | May increase via polar/H-bond interactions | Similar or slight increase | Introduce heteroaromatic interactions |
Analog Design and Substitution Patterns at the Piperidine 4-Position
The 4-amino group of 1-(Cyclopentylcarbonyl)piperidin-4-amine is a primary site for modification to explore SAR and develop analogs with improved properties. The basicity and hydrogen-bonding capability of this amine are often critical for target interaction. nih.gov
Systematic exploration of substituents on the 4-amino nitrogen allows for the fine-tuning of the molecule's interaction with its biological target. Medicinal chemistry campaigns on similar 4-aminopiperidine scaffolds have shown that this position is amenable to a wide range of modifications. nih.govnih.gov
Key Research Findings:
Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) on the 4-amino nitrogen can alter basicity and steric profile.
Acylation/Sulfonylation: Converting the primary amine to a secondary amide or sulfonamide can introduce additional hydrogen bond donors/acceptors and significantly change the electronic and steric properties of this part of the molecule.
Reductive Amination: Coupling with various aldehydes or ketones via reductive amination allows for the introduction of a diverse range of substituents, including benzyl, phenethyl, and other aromatic or heterocyclic groups. nih.gov This strategy is effective for exploring larger chemical spaces.
Linker Modification: In cases where the 4-amino group connects to another pharmacophore, the nature and length of the linker are critical. Studies on related scaffolds have shown that even subtle changes, like moving a tertiary amine within a linker, can lead to a significant loss of activity, highlighting the importance of precise positioning for key interactions like salt bridges. nih.gov
Table 2: SAR at the Piperidine 4-Amino Position
| 4-Position Modification (R group on NH₂) | Potential Interaction Type | Expected Change in Properties |
|---|---|---|
| -H (Primary Amine) | H-bond donor, ionic interaction | High polarity, high basicity |
| -CH₃ (Secondary Amine) | H-bond donor, ionic interaction | Slightly increased lipophilicity, similar basicity |
| -C(O)CH₃ (Amide) | H-bond donor/acceptor | Reduced basicity, increased H-bonding capacity |
| -CH₂-Phenyl (Benzylamine) | Hydrophobic/aromatic interactions | Increased lipophilicity, potential for π-stacking |
Stereochemical Considerations and Diastereomeric SAR
The introduction of substituents on the piperidine ring, other than at the 4-position, creates chiral centers, leading to the possibility of multiple stereoisomers. The spatial arrangement of these substituents can have a dramatic effect on biological activity, as enantiomers or diastereomers may adopt different conformations and interact differently with a chiral biological target. researchgate.netthieme-connect.com
The synthesis of specific stereoisomers is essential for elucidating diastereomeric SAR. nih.gov Techniques such as asymmetric hydrogenation of substituted pyridines or diastereoselective lithiation can be employed to access specific isomers. researchgate.netrsc.org
Key Research Findings:
Conformational Control: Substituents on the piperidine ring influence its preferred chair conformation. For example, a substituent may preferentially occupy an equatorial or axial position, which in turn dictates the orientation of other groups and their ability to interact with a receptor. researchgate.net Fluorine substitution, for instance, can have a significant impact on the conformational preferences of the piperidine ring. chim.it
Diastereomeric Potency Differences: In many biologically active piperidines, one diastereomer is significantly more potent than the others. For example, studies on disubstituted piperidines often reveal that cis and trans isomers have vastly different biological profiles. nih.gov This is because the relative orientation of the substituents is critical for optimal binding.
Accessing Stereoisomers: Synthetic strategies that provide control over stereochemistry are vital. Methods like hydrogenation of substituted pyridines often yield cis-piperidines diastereoselectively, which can then be converted to their trans-diastereomers through base-mediated epimerization. nih.govrsc.org Chemo-enzymatic approaches are also emerging as powerful tools for preparing stereo-enriched piperidines. nih.gov
Table 3: Stereochemical Impact on Piperidine Analog Activity
| Isomer Type | General SAR Observation | Example Rationale |
|---|---|---|
| cis-2,4-disubstituted | Activity often differs significantly from trans isomer | One isomer may present substituents in optimal equatorial/axial orientations for binding |
| trans-2,4-disubstituted | May be more or less active than the cis isomer | Different spatial arrangement of functional groups leads to altered receptor interactions |
| (R)- vs (S)-enantiomer | Often exhibit large differences in potency | Chiral receptors selectively bind one enantiomer over the other |
Rational Design of Novel Analogs and Compound Libraries
Building upon SAR data, the rational design of new analogs aims to create compounds with enhanced activity, selectivity, and drug-like properties. Advanced medicinal chemistry strategies are employed to explore novel chemical space and generate diverse libraries of compounds for high-throughput screening.
Scaffold Hopping and Pharmacophore Hybridization Strategies
Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule (the scaffold) with a structurally different one while maintaining the essential pharmacophoric features required for biological activity. nih.govnih.gov This can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetics, or a new intellectual property position. mdpi.com
Pharmacophore hybridization involves combining distinct structural motifs from different known active compounds into a single new molecule. This approach aims to create a hybrid compound that possesses the beneficial properties of both parent molecules, potentially leading to multi-target activity or synergistic effects.
Key Research and Design Strategies:
Scaffold Hopping Applications: For a molecule like this compound, the piperidine ring itself could be the subject of a scaffold hop. It might be replaced with other cyclic amines (e.g., pyrrolidine, azepane) or non-obvious bioisosteres that maintain the correct spatial orientation of the N-acyl group and the 4-position substituent. dundee.ac.uk This strategy can be used to overcome issues like metabolic instability or to explore new binding interactions. mdpi.com
Pharmacophore Identification: The first step in both strategies is to identify the key pharmacophoric elements: typically a hydrogen bond donor/acceptor, a basic center, and hydrophobic features. In the parent compound, these would be the carbonyl oxygen, the 4-amino group, and the cyclopentyl ring, respectively.
Computational Tools: Computational methods are often used to identify potential replacement scaffolds that maintain the three-dimensional arrangement of these key features. nih.govchemrxiv.org
Hybridization Example: If another known ligand for the same target contained a distinct aromatic fragment, a hybridization strategy might involve linking that fragment to the 4-amino position of the 1-(Cyclopentylcarbonyl)piperidine core, creating a novel hybrid molecule.
Combinatorial Chemistry Approaches for Piperidine Library Generation
Combinatorial chemistry enables the rapid synthesis of a large number of related compounds, known as a library, in a systematic and efficient manner. wikipedia.org This approach is ideal for exploring the SAR of a scaffold like this compound by systematically varying substituents at multiple positions. nih.govgrafiati.com
Solid-phase and solution-phase parallel synthesis are common techniques used to generate these libraries. nih.govuniroma1.it In solid-phase synthesis, the piperidine core is attached to a resin, allowing for the use of excess reagents and simplified purification. wikipedia.org
Key Research and Design Strategies:
Library Design: A combinatorial library based on the parent compound would typically involve three points of diversity:
R1 (N-Acyl Group): A set of various carboxylic acids would be used to create different N-acyl substituents.
R2 (Piperidine Core): Different substituted piperidine cores could be used (e.g., with methyl or fluoro groups at the 2- or 3-positions). rsc.org
R3 (4-Amino Substituent): The 4-amino group would be derivatized using a set of aldehydes (via reductive amination) or acylating agents.
Split-and-Pool Synthesis: This technique is used to create very large mixture-based libraries. The solid support resin is split into portions for each reaction, then pooled and mixed before being split again for the next step. wikipedia.orgimperial.ac.uk This allows for the generation of thousands or even millions of compounds in a few steps.
Parallel Synthesis: In this approach, each compound is synthesized in a separate reaction vessel (e.g., in a 96-well plate). This method produces individual, pure compounds, which simplifies screening and hit identification, and is well-suited for focused libraries aimed at lead optimization. uniroma1.it
Encoded Libraries: To manage the complexity of very large libraries, encoded library technology (ELT) can be used. Each compound on a solid support bead is "tagged" with a chemical barcode (e.g., a DNA sequence or an oligomer tag) that records its synthetic history. nih.gov This allows for the screening of massive libraries and the easy identification of active compounds.
Biological Activities and Mechanisms of Action in Vitro and Preclinical
Modulatory Effects on Receptor Systems
The ability of 1-(Cyclopentylcarbonyl)piperidin-4-amine and its structural analogs to interact with various receptor systems has been a subject of scientific inquiry. These interactions are critical in understanding the compound's potential therapeutic applications.
Melanocortin Receptor Agonism (e.g., MCR4) and Regulation of Metabolic Pathways
The melanocortin-4 receptor (MC4R) is a key component in the regulation of energy homeostasis and appetite. Agonists of this receptor are of significant interest for their potential to treat obesity and related metabolic disorders. While numerous piperidine (B6355638) and piperazine-based compounds have been investigated for their MC4R agonist activity, specific data detailing the direct agonistic effects of this compound on MC4R and its subsequent influence on metabolic pathways are not extensively documented in publicly available literature. Research has shown that structurally related compounds can act as potent MC4R agonists, reducing food intake in animal models. mdpi.compalatin.com However, the precise affinity and efficacy of this compound at the MC4R remain to be fully elucidated.
Dopamine (B1211576) D4 Receptor Interactions
Dipeptidyl Peptidase-4 (DPP-4) Enzyme Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a well-established therapeutic target for the management of type 2 diabetes. DPP-4 inhibitors work by preventing the degradation of incretin (B1656795) hormones, which play a crucial role in regulating blood glucose levels. While various classes of compounds have been developed as DPP-4 inhibitors, there is limited specific information in the scientific literature to suggest that this compound is a potent inhibitor of this enzyme. Research into structurally distinct compounds, such as those containing a fluoroolefin peptide isostere, has shown DPP-4 inhibitory activity. nih.gov
Enzyme Inhibition Profiling
Beyond its interactions with cell surface receptors, this compound has been investigated for its ability to inhibit the activity of various enzymes involved in critical biological pathways.
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH is therefore considered a promising strategy for treating inflammatory conditions and hypertension. Research has shown that piperidine-based amides can be potent inhibitors of sEH. nih.govnih.gov For example, a series of 2-(piperidin-4-yl)acetamides demonstrated excellent inhibitory potencies against human sEH. nih.govnih.gov Although this suggests that the chemical scaffold of this compound is amenable to sEH inhibition, specific IC50 values for this particular compound are not currently reported.
Ergosterol (B1671047) Biosynthesis Enzyme Inhibition (e.g., Sterol C14-reductase, Sterol C8-isomerase)
A significant area of investigation for this compound and related compounds is in the field of antifungal research. The ergosterol biosynthesis pathway is essential for the integrity of fungal cell membranes, making its enzymes attractive targets for antifungal drugs. The piperidine ring is a core structural element in several known antifungal agents that function by inhibiting this pathway. nih.gov Specifically, these compounds are known to inhibit the enzymes sterol C14-reductase and sterol C8-isomerase. nih.gov The 4-aminopiperidine (B84694) scaffold, which is present in this compound, has been identified as a novel chemotype for antifungal agents that target ergosterol biosynthesis. nih.gov Analysis of sterol patterns following treatment with such compounds indicates a mechanism of action involving the inhibition of these key enzymes. nih.gov
Kinase Inhibition Profiles
While direct studies on this compound are not extensively detailed in the available literature, the piperidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. Research into structurally related quinolinone and naphthyridinone compounds bearing piperidine substituents has identified them as potent inhibitors of p38 MAP kinase. These inhibitors effectively suppress the release of TNF-alpha in cellular assays and whole blood stimulated with lipopolysaccharides (LPS). The p38 mitogen-activated protein kinases are key targets in inflammatory disease research.
Furthermore, the high degree of homology between the kinase domains of Anaplastic Lymphoma Kinase (ALK) and ROS1 Proto-Oncogene Tyrosine-Protein Kinase (ROS1) has made them a joint target for inhibitors in cancer therapy, particularly in non-small cell lung cancer (NSCLC). Several ALK inhibitors, which often contain heterocyclic scaffolds, have shown activity against ROS1 as well. For instance, NVP-TAE684 demonstrated potent inhibition of BaF3/FIG-ROS positive cells with an IC₅₀ of 10 nM. Although specific inhibitory data for this compound against p38, ALK, or ROS1 is not specified, its piperidine core suggests potential relevance to this class of therapeutic agents.
Table 1: Kinase Inhibition by Selected Piperidine-Related Compounds
| Compound/Class | Target Kinase | Activity | Reference |
|---|---|---|---|
| Piperidine-substituted quinolinones | p38 MAP kinase | Potent inhibition, suppression of TNF-alpha | |
| NVP-TAE684 | ROS1 | IC₅₀ = 10 nM (in BaF3/FIG-ROS cells) | |
| Crizotinib | ROS1 | IC₅₀ = 1.7 nM (in vitro assay) |
General Mechanisms of Enzyme Modulation by Piperidine Derivatives
The piperidine ring is a versatile structural motif present in numerous pharmacologically active compounds, enabling a variety of enzyme modulation mechanisms. As a heterocyclic amine, the nitrogen atom within the piperidine ring is often crucial for interaction with biological targets. Piperidine derivatives can function as inhibitors for a range of enzymes, including cholinesterases and beta-secretase (BACE-1), which are implicated in neurodegenerative diseases.
The mechanism of action is diverse. In some contexts, piperidine derivatives act as psychostimulants by blocking dopamine and norepinephrine (B1679862) transporters, thereby increasing the synaptic concentration of these neurotransmitters. This mechanism is exemplified by methylphenidate, a well-known benzylpiperidine derivative. The synthesis of piperidines often involves multi-component reactions or intramolecular cyclization, creating specific stereochemistries that influence their binding affinity and selectivity for target enzymes. For example, the formation of new C-N bonds during cyclization is a key step that defines the final structure and its interaction with enzyme active sites. The substituents on the piperidine ring significantly influence the compound's reactivity and biological activity.
Antiviral Activities
Hepatitis C Virus (HCV) Assembly Inhibition
A significant area of research for piperidine-containing compounds is in the inhibition of the Hepatitis C Virus (HCV). A high-throughput phenotypic screen identified a 4-aminopiperidine (4AP) scaffold as a potent inhibitor of the HCV life cycle. The initial hit compound from this screen, while structurally different from this compound, established that the 4AP chemotype targets the assembly and release stages of infectious HCV virions, rather than the viral replication machinery itself.
This unique mechanism of action is highly valuable, as most FDA-approved HCV therapeutics target viral replication enzymes like the NS3/4A protease or NS5B polymerase. Compounds based on the 4AP scaffold have demonstrated significant synergistic effects when used in combination with approved direct-acting antivirals such as telaprevir (B1684684) (NS3/4A inhibitor) and daclatasvir (B1663022) (NS5A inhibitor). A subsequent medicinal chemistry campaign aimed to optimize the original hit, leading to derivatives with increased potency and improved metabolic properties. The research focused on modifying substituents on the 4-aminopiperidine core to enhance efficacy, supporting the potential of compounds like this compound within this therapeutic class.
Cytomegalovirus Inhibition
The piperidine scaffold is also integral to compounds investigated for activity against human cytomegalovirus (CMV), a virus for which new therapeutic options with distinct mechanisms of action are needed. Research stemming from a high-throughput screen identified a lead compound, NCGC2955, which features a piperidine-4-carboxamide motif.
Subsequent synthesis and in vitro testing of analogs revealed that specific structural features are critical for anti-CMV activity. Three analogs (designated 7, 8, and 9) showed potent inhibition of CMV replication in human foreskin fibroblasts with EC₅₀ values significantly lower than the original hit. For example, compound 7 had an EC₅₀ of 0.21 µM (luciferase assay) and 0.55 µM (plaque assay). These active compounds were found to inhibit CMV at the late stages of replication. While specific data for this compound was not available, the promising results from these related piperidine-4-carboxamides highlight the potential of this chemical class against CMV.
Table 2: Anti-CMV Activity of Piperidine-4-Carboxamide Analogs
| Compound | EC₅₀ (Luciferase Assay, µM) | EC₅₀ (Plaque Assay, µM) | Selectivity Index (CC₅₀ / EC₅₀) | Reference |
|---|---|---|---|---|
| 1 (NCGC2955) | 1.7 ± 0.6 | 1.99 ± 0.15 | >294 | |
| 7 | 0.21 ± 0.06 | 0.55 ± 0.06 | >1500 | |
| 8 | 0.28 ± 0.06 | 0.42 ± 0.07 | >1500 |
| 9 | 0.30 ± 0.05 | 0.35 ± 0.07 | >1500 | |
Broader Spectrum Antiviral Potential of Piperidine-Based Compounds
The antiviral activity of piperidine derivatives extends beyond HCV and CMV. Studies have demonstrated that various N-substituted piperidines are effective against the influenza A/H1N1 virus in vitro. Some of these synthesized compounds showed a level of antiviral activity comparable to the commercial drug Rimantadine.
Additionally, compounds structurally related to the piperidine-4-carboxamides found to be active against CMV have also been reported to inhibit neurotropic alphaviruses, which are RNA viruses. This suggests that the piperidine scaffold can be adapted to target a range of different viruses, indicating a broad-spectrum potential that warrants further investigation. The versatility of the piperidine ring allows for synthetic modifications that can tune its specificity and potency against various viral targets.
Antimicrobial Activities
The piperidine heterocycle is a core component of various compounds exhibiting antimicrobial and antifungal properties. Piperidin-4-one derivatives, for example, have shown notable bactericidal and fungicidal activities.
More specifically, research into 4-aminopiperidines, the same chemical class as this compound, has identified novel chemotypes with significant antifungal activity. Inspired by established antifungal agents like amorolfine, a study developed a library of 4-aminopiperidines and tested them against clinically relevant fungal species. Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, were particularly effective against Candida and Aspergillus species. Mechanistic studies suggest that these compounds act by inhibiting enzymes involved in fungal ergosterol biosynthesis, specifically sterol C14-reductase and sterol C8-isomerase.
While direct antimicrobial testing data for this compound is not detailed in the reviewed sources, the strong performance of structurally similar 4-aminopiperidines indicates the potential of this compound class as a template for developing new antifungal agents.
Antibacterial Spectrum and Efficacy (e.g., against Escherichia coli and Staphylococcus aureus)
Another study on six novel piperidine derivatives also reported varying degrees of antibacterial activity against a panel of bacteria, including S. aureus and E. coli. academicjournals.org These findings suggest that the piperidine scaffold can be a viable starting point for the development of new antibacterial agents. The specific substitutions on the piperidine ring were found to be crucial for the observed antibacterial effects. academicjournals.org
Table 1: Antibacterial Activity of Representative Piperidine Derivatives It is important to note that the following data is for related piperidine derivatives and not for this compound.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Piperidine Derivative 1 | Staphylococcus aureus | Moderate Activity | biointerfaceresearch.com |
| Piperidine Derivative 2 | Staphylococcus aureus | Excellent Activity | biointerfaceresearch.com |
| Piperidine Derivative 6 | Escherichia coli | 6 | academicjournals.org |
| Piperidine Derivative 6 | Staphylococcus aureus | 6 | academicjournals.org |
Antifungal Efficacy
The 4-aminopiperidine framework, which is the core of this compound, has been the subject of investigation for antifungal properties. A comprehensive study on a library of over 30 4-aminopiperidine derivatives revealed significant antifungal activity against clinically relevant fungal isolates, including Aspergillus and Candida species. nih.gov Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, were identified as particularly promising candidates. nih.gov Their mechanism of action is believed to involve the inhibition of enzymes in the ergosterol biosynthesis pathway, namely sterol C14-reductase and sterol C8-isomerase. nih.gov
The antifungal activity of these compounds was found to be highly dependent on the nature of the substituents at the piperidine nitrogen and the 4-amino group. nih.gov Specifically, the combination of a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen with a long alkyl chain, such as n-dodecyl, at the 4-amino position was shown to be most effective. nih.gov
Table 2: Antifungal Activity of 4-Aminopiperidine Derivatives against Candida albicans It is important to note that the following data is for related 4-aminopiperidine derivatives and not for this compound.
| Compound | MIC (μg/mL) against C. albicans | Reference |
|---|---|---|
| 1-benzyl-N-dodecylpiperidin-4-amine | 4-8 | nih.gov |
| N-dodecyl-1-phenethylpiperidin-4-amine | 4-8 | nih.gov |
Antimalarial Properties of Piperidine Derivatives
The piperidine scaffold is a key structural feature in several known antimalarial agents. This has prompted further research into the synthesis and evaluation of novel piperidine derivatives for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov A study focused on 1,4-disubstituted piperidine derivatives reported the synthesis of a library of compounds with promising antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govnih.gov
Several of the synthesized molecules exhibited activity in the nanomolar range, comparable to the standard antimalarial drug chloroquine. nih.gov For example, compound 13b from the study demonstrated an IC50 of 4.19 nM against the 3D7 strain and 13.30 nM against the W2 strain of P. falciparum. nih.gov These findings underscore the potential of the piperidine core in the design of new and effective antimalarial drugs. Other studies have also identified piperidine alkaloids from natural sources with potent antiplasmodial activity. researchgate.net
Neuropharmacological Investigations (Preclinical Models)
Beyond antimicrobial and antiparasitic activities, piperidine derivatives have been extensively studied for their effects on the central nervous system (CNS).
Influence on Mood Regulation
While direct studies on the mood-regulating effects of this compound are lacking, some nootropic agents, which enhance cognitive function, have been observed to influence emotional states. nih.gov For instance, a study on a multi-ingredient nootropic supplement reported an increase in positive emotions and a decrease in feelings of sadness and depression in healthy young adults. nih.gov Given that certain 4-aminopiperidine derivatives have shown potent nootropic effects, it is plausible that this class of compounds could have downstream effects on mood, although this remains a speculative area requiring further investigation.
Enhancement of Cognitive Performance
A significant area of research for 4-aminopiperidine derivatives has been in the enhancement of cognitive function. A study reported that analogs of 4-aminopiperidine demonstrated high cognition-enhancing activity in a mouse passive avoidance test. nih.govunifi.it One of the compounds from this study was found to be active at a very low dose, suggesting its potential as a lead compound for the development of drugs to treat cognitive deficits associated with neurodegenerative diseases. nih.govunifi.it The research indicated that the 4-aminopiperidine moiety is a promising scaffold for creating new drugs with cognition-enhancing properties. nih.gov
Targeting of Central Nervous System (CNS) Associated Proteins
The neuropharmacological effects of piperidine derivatives are mediated through their interaction with various CNS-associated proteins, including ion channels and receptors. nih.govnih.gov A study on 4-piperidinecarboxylate and 4-piperidinecyanide derivatives identified them as inhibitors of T-type calcium channels. nih.gov Dysregulation of these channels has been implicated in conditions such as neuropathic pain. nih.gov
The ability of piperidine-based compounds to modulate the activity of CNS targets is a key feature driving their investigation for various neurological disorders. The KEGG PATHWAY database lists several drug classes that target CNS proteins, including those acting on G protein-coupled receptors and ion channels, where piperidine structures are often found. genome.jp
Anti-inflammatory and Immunomodulatory Effects (Preclinical Models)
Detailed investigations into the anti-inflammatory and immunomodulatory properties of this compound are not present in the current body of scientific research.
There is no available research or data to suggest that this compound has been evaluated as an inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is linked to a variety of inflammatory disorders. While researchers are actively exploring novel molecules for NLRP3 inhibition, the specific compound this compound has not been documented in this context.
Similarly, there is a lack of published studies on the analgesic properties of this compound in preclinical models of inflammatory pain. Research into new non-opioid analgesics is a priority in modern pharmacology, yet this particular compound does not appear to have been a subject of such investigations according to accessible records.
Anticancer and Antiproliferative Research
No studies have been published detailing any anticancer or antiproliferative activity of this compound. The evaluation of novel chemical entities for their ability to inhibit cancer cell growth is a cornerstone of oncology research. However, this compound is not mentioned in the literature concerning in vitro or in vivo cancer studies.
Computational Approaches in Compound Research
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation provide a microscopic view of how a ligand such as 1-(Cyclopentylcarbonyl)piperidin-4-amine might behave and interact with a biological target. These methods are fundamental in structure-based drug design.
Molecular Docking for Ligand-Target Binding Affinity Prediction
Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique estimates the binding affinity, often expressed as a scoring function or docking score, which helps in ranking potential drug candidates.
In studies of related piperidin-4-amine scaffolds, molecular docking has been employed to identify and optimize inhibitors for various protein targets. For instance, in the search for novel antimalarial agents targeting P. falciparum M18 aspartyl aminopeptidase (B13392206) (PfM18AAP), docking studies were performed on a library of compounds. researchgate.net While the specific docking score for this compound is not detailed in the available literature, the methodology is exemplified by the scores of other known inhibitors docked into the PfM18AAP active site. researchgate.net These studies utilize docking scores (often in kcal/mol) to prioritize compounds for further investigation. researchgate.net
Table 1: Example of Molecular Docking Scores for Known PfM18AAP Inhibitors
| Compound/Identifier | Docking Score (G-score in kcal/mol) | Interacting Residues |
|---|---|---|
| Known Inhibitor 1 | -7.10 | Ser116 |
| Known Inhibitor 2 | -7.19 | Glu284, Ser414 |
| Hypothetical placement for comparison | N/A | N/A |
This table is representative of data from docking studies on related scaffolds, as presented in research on PfM18AAP inhibitors. researchgate.net
Free-Energy Perturbation (FEP) and Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
For more accurate predictions of binding affinity, more computationally intensive methods like Free-Energy Perturbation (FEP) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are used. FEP calculates the free energy difference between two states, such as a ligand in solution and a ligand bound to a protein, providing a more precise estimation of binding affinity than standard docking scores. QM/MM methods allow for the treatment of the core reactive parts of a system (like the ligand and key active site residues) with high-level quantum mechanics, while the rest of the protein and solvent are treated with more efficient molecular mechanics.
While specific FEP or QM/MM studies focused exclusively on this compound are not prominently available in public research, these techniques are standard in the lead optimization phase for classes of compounds like dipeptidyl nitrile inhibitors. They are used to understand reaction mechanisms, such as the covalent modification of a cysteine residue in a protease active site, and to refine predictions of binding free energies.
Analysis of Protein-Ligand Interactions and Binding Site Identification
A critical output of molecular modeling is the detailed analysis of interactions between the ligand and the protein's binding site. This involves identifying key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. For example, in the development of inhibitors for SARS-CoV-2 papain-like protease (PLpro), X-ray crystallography combined with computational analysis revealed crucial interactions, such as those with specific tyrosine and phenylalanine residues in the binding pocket. nih.govresearchgate.net
For the class of dipeptidyl nitrile inhibitors of Cathepsin K, the piperidine (B6355638) ring and adjacent functionalities are designed to fit into specific pockets (S1, S2, S3) of the enzyme's active site. nih.gov The cyclopentylcarbonyl group of this compound would be analyzed for its fit and interactions within one of these hydrophobic pockets, while the amine group could form key hydrogen bonds.
In Silico Screening and Virtual Library Design
In silico screening allows researchers to computationally evaluate vast numbers of compounds from virtual libraries, prioritizing a smaller, more manageable set for chemical synthesis and biological testing.
Prediction of Biological Activity Spectra
Computational tools can predict the likely biological activities of a compound based on its structure. This is often achieved by comparing the chemical structure to databases of compounds with known activities. The piperidin-4-amine scaffold has been identified through structure-based virtual screening as a core component for inhibitors of targets like the NEDD8 Activating Enzyme, which is relevant in cancer research. chembridge.com This suggests that a compound like this compound could be flagged by such predictive models as a potential inhibitor of multiple enzymes, warranting further investigation.
Scaffold Characterization and Similarity Searches
Scaffold characterization involves identifying the core molecular framework of a compound series. The piperidin-4-amine moiety is a well-established scaffold in medicinal chemistry. researchgate.netchembridge.com Similarity search programs are used to find other known compounds that share this core scaffold or have similar three-dimensional shapes or properties. This can help in identifying potential new targets for a known compound or finding new, more potent compounds for a known target. This approach is common in the exploration of compound libraries, such as those from ChemBridge, which contain diverse scaffolds for screening. chembridge.com For example, a search based on the this compound structure could yield other Cathepsin S or K inhibitors, guiding the design of a focused library for synthesis and testing. capes.gov.br
Computational Strategies for Lead Optimization
In the research and development of novel chemical entities, computational methods are indispensable for accelerating the process of lead optimization. For a compound scaffold like this compound, these strategies are employed to predict and enhance its pharmacological profile, aiming to improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Computational approaches for optimizing leads based on the this compound structure often begin with the creation of a molecular model. This model serves as the foundation for a variety of in silico analyses. Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this process. nih.govresearchgate.net By generating a library of virtual analogs through modification of the cyclopentyl ring, the piperidine core, or the amine substituent, QSAR models can be developed. These models correlate structural features with biological activity, allowing researchers to identify which modifications are likely to yield more potent compounds. For instance, expanding or functionalizing the cyclopentyl group or altering the substitution pattern on the piperidine ring could be explored virtually to predict the impact on target binding. nih.gov
Molecular docking simulations are another critical tool. nih.govresearchgate.net If the biological target of this compound is known, docking studies can elucidate the specific binding interactions between the ligand and the protein's active site. This allows for the rational design of new derivatives with improved binding affinity. For example, the model could reveal opportunities to introduce new hydrogen bond donors or acceptors or to enhance hydrophobic interactions, guiding the synthetic chemistry efforts.
Furthermore, computational tools are used to predict the physicochemical and pharmacokinetic properties of the analogs. Properties such as lipophilicity (logP), aqueous solubility, and polar surface area can be calculated to ensure that optimized compounds possess drug-like characteristics. echemi.com Predictive models for metabolism can identify potential sites of metabolic transformation on the molecule, and toxicity prediction software can flag potential liabilities early in the design cycle. nih.gov These integrated computational approaches create a feedback loop, where predictions guide synthesis, and experimental results refine the computational models, leading to a more efficient lead optimization cascade. researchgate.net
Structural Characterization Methodologies (Spectroscopic and Analytical Techniques)
The definitive identification and purity assessment of this compound rely on a combination of modern spectroscopic and analytical techniques. These methods provide detailed information about the compound's molecular structure, functional groups, and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of this compound.
¹H-NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals corresponding to the different hydrogen environments in the molecule. The protons on the cyclopentyl ring would appear as a series of multiplets in the upfield region, typically between 1.5 and 1.9 ppm. The methine proton on the cyclopentyl ring attached to the carbonyl group is expected to be shifted downfield, likely around 2.8-3.0 ppm, due to the electron-withdrawing effect of the carbonyl. The piperidine ring protons would also show complex splitting patterns. The protons adjacent to the nitrogen atom (positions 2 and 6) would be deshielded, appearing as multiplets around 3.0-4.5 ppm, with those on the amide side potentially showing distinct shifts from those on the amine side due to the restricted rotation of the amide bond. The protons at positions 3, 4, and 5 would resonate further upfield. The amine (NH₂) protons would typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms. The carbonyl carbon of the amide is the most deshielded, expected to appear around 175 ppm. The carbons of the piperidine ring would resonate between 30 and 55 ppm, with the carbons adjacent to the nitrogen (C2 and C6) being the most downfield in this range. The carbon bearing the amino group (C4) would be in a similar region. The carbons of the cyclopentyl ring would show signals in the aliphatic region, typically between 25 and 45 ppm.
Below are the predicted NMR chemical shifts for this compound.
| Predicted ¹H-NMR Data | Predicted ¹³C-NMR Data | ||
|---|---|---|---|
| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |
| Cyclopentyl CH | ~2.8 - 3.0 (m) | C=O (Amide) | ~175 |
| Piperidine CH₂ (axial/equatorial, adjacent to N) | ~3.0 - 4.5 (m) | Piperidine C2, C6 | ~40 - 50 |
| Piperidine CH (C4) | ~2.6 - 2.8 (m) | Piperidine C4 | ~45 - 55 |
| Piperidine CH₂ (C3, C5) | ~1.2 - 2.0 (m) | Piperidine C3, C5 | ~30 - 35 |
| Cyclopentyl CH₂ | ~1.5 - 1.9 (m) | Cyclopentyl CH | ~40 - 45 |
| NH₂ | Variable (broad s) | Cyclopentyl CH₂ | ~25 - 30 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum would be characterized by several key absorption bands. A strong, sharp absorption band is expected in the region of 1630-1660 cm⁻¹ corresponding to the C=O stretching vibration of the tertiary amide. The N-H stretching vibrations of the primary amine group would appear as two distinct, medium-intensity peaks in the range of 3300-3500 cm⁻¹. An N-H bending vibration for the primary amine is also expected around 1590-1650 cm⁻¹, which might overlap with the C=O stretch. The C-H stretching vibrations from the cyclopentyl and piperidine aliphatic groups would be observed as strong absorptions between 2850 and 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 | Medium (typically two bands) |
| Tertiary Amide (R-CO-NR₂) | C=O Stretch | 1630 - 1660 | Strong |
| Primary Amine (R-NH₂) | N-H Bend | 1590 - 1650 | Medium |
| Alkyl C-H | C-H Stretch | 2850 - 3000 | Strong |
| Alkyl C-H | C-H Bend | 1350 - 1470 | Variable |
Mass Spectrometry (MS, ESI-MS, LC/MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound. For this compound (C₁₁H₂₀N₂O), the exact mass is 196.1576 g/mol . echemi.comnih.gov In an electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 197.1649.
Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. Common fragmentation pathways for N-acylpiperidines include cleavage of the acyl group and fragmentation of the piperidine ring. scielo.br A significant fragment would likely correspond to the loss of the cyclopentylcarbonyl group or the cyclopentyl ring itself. Fragmentation of the piperidine ring can also occur, leading to a series of smaller charged fragments. These fragmentation patterns are crucial for confirming the structure of the molecule.
| Ion Type | Expected m/z | Description |
|---|---|---|
| [M]⁺ | 196.1576 | Molecular Ion |
| [M+H]⁺ | 197.1649 | Protonated Molecular Ion |
| [M+Na]⁺ | 219.1468 | Sodium Adduct |
| Fragment | Variable | Fragments from loss of cyclopentyl group, CO, or piperidine ring cleavage |
Elemental Analysis for Compound Purity and Composition
Elemental analysis provides experimental verification of the compound's empirical formula by determining the mass percentages of its constituent elements. For this compound, with the molecular formula C₁₁H₂₀N₂O, the theoretical elemental composition can be calculated. echemi.comnih.gov The results from an elemental analyzer for a pure sample should closely match these theoretical values, confirming the elemental composition and providing a measure of purity.
| Element | Symbol | Atomic Weight | Number of Atoms | Theoretical Mass Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 67.30% |
| Hydrogen | H | 1.008 | 20 | 10.27% |
| Nitrogen | N | 14.007 | 2 | 14.27% |
| Oxygen | O | 15.999 | 1 | 8.15% |
| Total | 100.00% |
Calculations are based on a molecular weight of 196.29 g/mol. nih.gov
Chromatographic Techniques (e.g., Thin Layer Chromatography, High-Performance Liquid Chromatography)
Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
Thin Layer Chromatography (TLC): TLC is a rapid and convenient method to check for the presence of starting materials, byproducts, and the final product. Given the compound's primary amine and amide functionalities, it possesses a degree of polarity. A suitable mobile phase, likely a mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol (B129727) or triethylamine), would be used with a silica (B1680970) gel stationary phase. The compound's retention factor (Rf) would be characteristic under specific chromatographic conditions. Visualization could be achieved using UV light if the compound is UV-active, or more likely with a chemical stain such as ninhydrin (B49086) (which reacts with the primary amine to produce a colored spot) or potassium permanganate. google.com
High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate and quantitative measure of purity. Reversed-phase HPLC, using a C18 column, would be a common method for analysis. google.com The mobile phase would typically consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. The compound would elute at a specific retention time, and the purity can be determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. The use of a mass spectrometer as a detector (LC-MS) would simultaneously provide mass information, further confirming the identity of the peak. researchgate.net
Applications in Pharmaceutical Research and Drug Discovery
Role as Versatile Synthetic Intermediates in Pharmaceutical Synthesis
The utility of 1-(Cyclopentylcarbonyl)piperidin-4-amine and its core 4-aminopiperidine (B84694) structure lies in its role as a versatile intermediate for the synthesis of more complex pharmaceutical agents. The piperidine (B6355638) nucleus is a privileged structure found in numerous classes of pharmaceuticals and natural alkaloids. nih.gov The 4-aminopiperidine moiety, in particular, serves as a crucial reactant for building molecules designed to interact with a wide range of biological targets.
The primary amino group at the 4-position and the tertiary amide at the 1-position allow for sequential and specific chemical reactions to build elaborate molecular architectures. For instance, the basic 4-aminopiperidine scaffold is a documented reactant for the synthesis of inhibitors for targets as diverse as cyclin-dependent kinases (CDK4/6, Cdk5/p25), IKKβ, and P2Y12 antagonists for inhibiting platelet aggregation. sigmaaldrich.com
Research has demonstrated the use of similar aminopiperidine cores in creating specific, high-value pharmaceutical compounds. One example is in the development of novel analogues of Alogliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4) for the treatment of type-2 diabetes. researchgate.net In these syntheses, the aminopiperidine moiety is a key intermediate that interacts with the DPP-4 enzyme. researchgate.net Furthermore, functionalized piperidines are central to the synthesis of new-generation, highly active narcotic analgesics, such as fentanyl analogues, where the piperidine core is essential for the compound's pharmacological profile. biointerfaceresearch.com The synthesis of these complex molecules often involves multi-step processes where the aminopiperidine intermediate is introduced to construct the final active pharmaceutical ingredient. researchgate.netbiointerfaceresearch.com
| Target Class | Specific Target(s) | Therapeutic Area | Reference |
|---|---|---|---|
| Kinase Inhibitors | CDK4/6, Cdk5/p25, IKKβ | Oncology, Inflammation | sigmaaldrich.com |
| Enzyme Inhibitors | DPP-4 | Diabetes | researchgate.net |
| Receptor Antagonists | P2Y12 | Cardiovascular (Anti-platelet) | sigmaaldrich.com |
| Opioid Receptor Agonists | μ-opioid receptor | Analgesia | biointerfaceresearch.com |
Contributions to Lead Compound Identification and Optimization
The process of lead optimization is a critical stage in drug development where an initial "hit" compound is chemically modified to improve its activity, selectivity, and pharmacokinetic properties to generate a preclinical candidate. sigmaaldrich.com The 4-aminopiperidine scaffold, as seen in this compound, is frequently employed in this process. Its structural features allow for systematic modifications to explore structure-activity relationships (SAR).
A notable example of this is the discovery and optimization of a 4-aminopiperidine (4AP) series to inhibit the assembly of the Hepatitis C Virus (HCV). biomedpharmajournal.org An initial screening hit containing the 4AP core demonstrated efficacy but required optimization to improve potency and drug-like properties. biomedpharmajournal.org The subsequent medicinal chemistry campaign involved a systematic exploration of functionality around the piperidine ring. biomedpharmajournal.org This optimization process, which included modifying substituents on the piperidine nitrogen and the 4-amino group, led to a lead compound with significantly increased potency against HCV, reduced toxicity, and improved metabolic stability and liver distribution in pharmacokinetic studies. biomedpharmajournal.org This case highlights how the 4-aminopiperidine core provides a robust and modifiable template for successful lead optimization. biomedpharmajournal.org
| Compound Stage | Key Structural Feature | Observed Improvement | Reference |
|---|---|---|---|
| Initial Hit | 4-aminopiperidine (4AP) core | Initial efficacy in HCVcc assay | biomedpharmajournal.org |
| Optimized Lead | Modified substituents on 4AP core | Increased potency, reduced toxicity, improved ADME properties | biomedpharmajournal.org |
Development of Specific Modulators for Diverse Biological Targets
Derivatives built upon the 4-aminopiperidine framework have been successfully developed into modulators for a wide array of biological targets, addressing numerous disease areas. The versatility of the scaffold allows it to be adapted to fit the binding pockets of various enzymes and receptors.
Antiviral: As mentioned, 4-aminopiperidine derivatives have been optimized as inhibitors of HCV assembly, acting as a novel class of antiviral agents. biomedpharmajournal.org
Antifungal: In the search for new antifungal agents, a library of 4-aminopiperidines was synthesized and evaluated. mdpi.com This research identified compounds with potent activity against clinically relevant fungal isolates, including Aspergillus spp. and Candida spp. mdpi.com Mechanistic studies indicated that these compounds act by inhibiting enzymes involved in fungal ergosterol (B1671047) biosynthesis, a well-established target for antifungal drugs. mdpi.com
Anti-diabetic: The aminopiperidinyl moiety is a key feature in a class of non-peptidomimetic inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. researchgate.net These inhibitors, such as Alogliptin, rely on the aminopiperidine part of the molecule to interact with the enzyme through salt bridges, leading to their therapeutic effect in type-2 diabetes. researchgate.net
Neurological Disorders: The tetrahydropyridine (B1245486) ring, a close relative of piperidine, is found in many established medicines. researchgate.net Derivatives have been synthesized and identified as promising inhibitors of Monoamine Oxidase A and B (MAO-A and MAO-B), enzymes that are key targets in the management of neurological conditions like depression and Parkinson's disease. researchgate.net
| Biological Target | Therapeutic Area | Example or Compound Series | Reference |
|---|---|---|---|
| HCV Viral Assembly | Antiviral (Hepatitis C) | 4-Aminopiperidine (4AP) chemotype | biomedpharmajournal.org |
| Ergosterol Biosynthesis Enzymes | Antifungal | N-dodecyl-1-phenethylpiperidin-4-amine | mdpi.com |
| Dipeptidyl Peptidase-4 (DPP-4) | Anti-diabetic | Alogliptin analogues | researchgate.net |
| Monoamine Oxidase (MAO-A/B) | Neurological Disorders | Tetrahydropyridine derivatives | researchgate.net |
| Peptide Deformylase (PDF) | Antibacterial | Amidopiperidine derivatives | nih.gov |
Potential in Addressing Pathogen Drug Resistance
The rise of antimicrobial resistance is a severe global health threat, necessitating the discovery of novel chemical scaffolds that can overcome existing resistance mechanisms. biomedpharmajournal.orgresearchgate.net The piperidine scaffold is being actively investigated in this context.
Significant progress has been made in developing aminopiperidine derivatives as inhibitors of peptide deformylase (PDF), a bacterial enzyme essential for protein maturation. nih.gov Novel aminopiperidine derivatives have demonstrated remarkable antimicrobial properties and have shown in vivo efficacy against critical drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP). nih.gov
However, the path is not always straightforward. A systematic study of the 4-aminopiperidine (PIP) series against Mycobacterium tuberculosis and S. aureus found that the scaffold had limited activity. nih.gov This highlights that while the core structure has potential, its effectiveness is highly dependent on the specific substitutions made around the ring, demonstrating the importance of detailed SAR studies for each targeted pathogen. nih.gov
| Pathogen(s) | Target/Mechanism | Finding | Reference |
|---|---|---|---|
| MRSA, VRE, PRSP | Peptide Deformylase (PDF) Inhibition | Newly synthesized derivatives showed remarkable antimicrobial properties and in vivo efficacy. | nih.gov |
| Candida spp., Aspergillus spp. | Ergosterol Biosynthesis Inhibition | Identified novel 4-aminopiperidines as a promising new chemotype of antifungals. | mdpi.com |
| Mycobacterium tuberculosis, Staphylococcus aureus | Growth Inhibition | A study of the 4-aminopiperidine (PIP) series found limited activity, showing that efficacy is highly substituent-dependent. | nih.gov |
| Gram-positive and Gram-negative bacteria | General Antimicrobial Activity | Piperidine derivatives have been synthesized and shown to be active against various bacteria. | biointerfaceresearch.comresearchgate.net |
Future Research Directions
Exploration of Novel Biological Activities and Therapeutic Indications
The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, found in drugs targeting a wide range of conditions. nih.govencyclopedia.pub Derivatives of piperidine have demonstrated a vast spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and antipsychotic properties. ajchem-a.comijnrd.orgresearchgate.netnih.gov Consequently, a primary direction for future research is the systematic screening of 1-(Cyclopentylcarbonyl)piperidin-4-amine for various biological activities.
Initial investigations could focus on its potential as an antimicrobial agent, given that many N-substituted piperidines show activity against both gram-positive and gram-negative bacteria. biointerfaceresearch.com Furthermore, its structure warrants investigation for applications in oncology and neurodegenerative diseases. encyclopedia.pubpmarketresearch.com For instance, piperidine derivatives are crucial in the development of treatments for Alzheimer's disease and certain cancers. ajchem-a.comencyclopedia.pub The compound could also be evaluated for its ability to inhibit enzymes like monoamine oxidase (MAO), as the piperidine nucleus is a known feature of some MAO inhibitors. nih.govacs.org
Table 1: Potential Therapeutic Areas for Investigation
| Therapeutic Area | Rationale Based on Piperidine Derivatives | Key Research Focus |
|---|---|---|
| Oncology | Piperidine scaffolds are integral to kinase inhibitors and other anticancer agents. pmarketresearch.com | Screening against various cancer cell lines; investigating mechanisms like apoptosis induction or cell cycle arrest. ijnrd.org |
| Infectious Diseases | The piperidine core is found in numerous antibacterial, antifungal, and antiviral compounds. researchgate.netbiointerfaceresearch.com | Testing against a panel of clinically relevant pathogens; determining minimum inhibitory concentration (MIC). |
| Neurodegenerative Diseases | Piperidine derivatives are used in therapies for Alzheimer's and Parkinson's diseases. ajchem-a.comencyclopedia.pub | Evaluating inhibition of enzymes like acetylcholinesterase (AChE) or its potential as a neuroprotective agent. encyclopedia.pub |
| Inflammatory Conditions | Many piperidine compounds exhibit significant anti-inflammatory properties. ijnrd.orgresearchgate.net | Assessing the inhibition of inflammatory pathways and mediators like COX-2 and iNOS. ijnrd.org |
| Pain Management | The piperidine structure is a classic pharmacophore for analgesics, including opioids. nih.govijnrd.org | Investigating affinity for opioid receptors or other targets within the pain signaling cascade. |
Development of Greener and More Efficient Synthetic Pathways
The synthesis of piperidine derivatives is a well-explored area of organic chemistry. nih.govnih.gov Traditional methods often involve multi-step processes that may use harsh reagents or produce significant waste. nih.gov Future research should focus on developing more sustainable and efficient synthetic routes to this compound and its analogs.
Green chemistry approaches, such as using water as a solvent or employing catalytic methods, are highly desirable. nih.govgrowingscience.com One promising avenue is the use of one-pot, multi-component reactions (MCRs), which can construct complex molecules like substituted piperidines in a single step from simple precursors, thereby increasing efficiency and reducing waste. nih.govgrowingscience.com Other modern techniques include:
Catalytic Hydrogenation: The reduction of corresponding pyridine (B92270) precursors using advanced, stable, and reusable catalysts like those based on nickel or palladium offers a direct and cleaner route to the piperidine ring. nih.govmdpi.com
Biocatalytic Methods: Employing enzymes for specific transformations, such as carbon-hydrogen oxidation, can introduce functional groups with high selectivity under mild conditions, reducing the need for protecting groups. news-medical.net
Flow Chemistry: Industrial-scale synthesis can be optimized using continuous flow processes, which allow for better control over reaction conditions, improved safety, and consistent product quality.
Table 2: Comparison of Synthetic Strategies for Piperidine Derivatives
| Synthetic Approach | Description | Advantages | Potential Application for Target Compound |
|---|---|---|---|
| Traditional Synthesis | Multi-step reactions, often involving protection/deprotection steps and harsh reagents. dtic.mil | Well-established and documented procedures. | Baseline method for comparison. |
| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single operation to form the product. nih.govgrowingscience.com | High atom economy, reduced waste, operational simplicity. | A one-pot synthesis from cyclopentanecarboxylic acid (or derivative), an amine source, and a suitable four-carbon synthon. |
| Catalytic Hydrogenation | Reduction of a substituted pyridine precursor using a metal catalyst. nih.govmdpi.com | High yields, cleaner reactions, potential for stereoselectivity. | Hydrogenation of a corresponding (cyclopentylcarbonyl)aminopyridine precursor. |
| Green Chemistry Approaches | Use of environmentally benign solvents (e.g., water), and catalysts to minimize pollution. ajchem-a.comnih.gov | Reduced environmental impact, increased safety, sustainability. pmarketresearch.com | Synthesis using water-mediated cyclization or biodegradable catalysts. ajchem-a.com |
| Biocatalysis | Use of enzymes to perform specific chemical transformations. news-medical.net | High selectivity, mild reaction conditions, environmentally friendly. | Enzymatic amination or acylation steps to build the final molecule. |
Advanced Computational Modeling for Deeper Mechanism Elucidation and Target Prediction
Computational chemistry provides powerful tools to accelerate drug discovery by predicting the biological activity and mechanism of action of novel compounds. clinmedkaz.org For this compound, in silico methods can be employed to screen for potential biological targets and to understand how the molecule interacts with them at an atomic level.
Molecular docking simulations can predict the binding affinity and orientation of the compound within the active sites of various enzymes and receptors known to be modulated by piperidine derivatives. nih.govacs.org This allows for the rapid prioritization of targets for experimental validation. Following docking, molecular dynamics (MD) simulations can be used to study the stability of the predicted ligand-protein complex over time, providing deeper insights into the key interactions that stabilize binding. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be developed once a series of analogs are synthesized and tested, creating predictive models that link chemical structure to biological activity. clinmedkaz.org
Table 3: Computational Approaches for Drug Discovery with Piperidine Scaffolds
| Computational Method | Application | Expected Outcome for this compound |
|---|---|---|
| Molecular Docking | Predicts the preferred binding mode and affinity of a ligand to a macromolecular target. nih.gov | Identification of high-probability biological targets (e.g., kinases, GPCRs, enzymes) and prediction of binding poses. |
| Molecular Dynamics (MD) Simulation | Simulates the motion of atoms and molecules to analyze the physical movements of the ligand-target complex. nih.gov | Elucidation of the stability of the binding pose and identification of key amino acid residues involved in the interaction. |
| QSAR Modeling | (Quantitative Structure-Activity Relationship) Correlates variations in chemical structure with changes in biological activity. clinmedkaz.org | Development of a predictive model to guide the design of new analogs with improved potency and selectivity. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Creation of a 3D model that can be used to screen virtual libraries for other compounds with similar potential activity. |
| ADMET Prediction | (In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity). | Early assessment of the compound's drug-like properties to identify potential liabilities before synthesis. |
Design of Next-Generation Piperidine-Based Therapeutics with Enhanced Specificity
The ultimate goal of the research outlined above is to inform the rational design of new, improved therapeutic agents. By combining the results from biological screening, synthetic chemistry, and computational modeling, next-generation analogs of this compound can be developed with enhanced specificity and potentially reduced off-target effects. pmarketresearch.comacs.org
For example, if initial screening reveals a promising, albeit weak, activity against a particular enzyme, computational models can be used to suggest modifications to the cyclopentylcarbonyl or other parts of the molecule to improve binding affinity. acs.org These proposed analogs can then be synthesized using the optimized and green pathways developed. This iterative cycle of design, synthesis, and testing is the foundation of modern medicinal chemistry and offers a clear path forward for capitalizing on the potential of the this compound scaffold. news-medical.net The modular nature of its synthesis would allow for the creation of a diverse chemical library, enabling a thorough exploration of the structure-activity relationship and the development of highly specific and potent drug candidates. pmarketresearch.comnews-medical.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(Cyclopentylcarbonyl)piperidin-4-amine, and how are reaction conditions optimized?
- The compound is typically synthesized via acylative coupling between cyclopentanecarbonyl chloride and piperidin-4-amine. Key steps include:
- Base-mediated acylation : Use of triethylamine or DIPEA to deprotonate the amine, enabling nucleophilic attack on the carbonyl .
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) to balance reactivity and solubility .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side products like over-acylation .
- Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Q. How is the structure of this compound confirmed experimentally?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Distinct signals for the cyclopentyl protons (δ 1.5–2.1 ppm, multiplet) and piperidine NH (δ 1.2–1.4 ppm, broad). The carbonyl group deshields adjacent protons .
- ¹³C NMR : Carbonyl carbon resonance at ~170 ppm confirms acylation .
- Infrared (IR) Spectroscopy : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 210.32 (C₁₂H₂₂N₂O⁺) .
Q. What analytical methods are recommended for assessing purity and stability?
- Reverse-Phase HPLC : Use a C18 column with mobile phases like acetonitrile/water (0.1% phosphoric acid). For MS compatibility, replace phosphoric acid with 0.1% formic acid .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability; decomposition typically occurs above 200°C .
- Karl Fischer Titration : Quantifies residual moisture, critical for hygroscopic batches .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in biological systems?
- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry and frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer interactions with biological targets .
- Molecular Docking : Simulates binding affinities to receptors (e.g., GPCRs) by analyzing steric and electronic complementarity .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP = 1.86 suggests moderate lipophilicity) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Dose-Response Analysis : Validate activity thresholds using cell-based assays (e.g., IC₅₀ in enzyme inhibition studies) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain discrepancies between in vitro and in vivo results .
- Batch Consistency Checks : Compare NMR and HPLC data across synthetic batches to rule out impurities affecting bioactivity .
Q. How can derivatization enhance the compound’s solubility or target specificity?
- N-Acylation/alkylation : Introduce polar groups (e.g., sulfonic acid) to improve aqueous solubility. For example, reaction with ethanesulfonyl chloride forms a sulfonamide derivative .
- Nitro Reduction : Catalytic hydrogenation (Pd/C, H₂) converts nitro substituents (if present) to amines, altering binding interactions .
- Benzofuran Hybridization : Fusion with 2,3-dihydrobenzofuran enhances π-stacking with aromatic residues in enzyme active sites .
Methodological Challenges & Troubleshooting
Q. Why might acylation yields vary, and how can this be mitigated?
- Common Issues :
- Incomplete Activation : Ensure fresh cyclopentanecarbonyl chloride and anhydrous conditions to prevent hydrolysis .
- Steric Hindrance : Use microwave-assisted synthesis (50–80°C, 30 min) to overcome slow kinetics .
- Yield Optimization :
- Add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Employ flow chemistry for continuous mixing and temperature control .
Q. What are the best practices for handling and storing this compound?
- Storage : Desiccate at –20°C under nitrogen to prevent oxidation and moisture uptake .
- Safety : Use fume hoods and PPE (gloves, goggles) due to potential amine toxicity. Refer to SDS for spill management (e.g., neutralize with citric acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
